molecular formula C22H23NO3S B2460999 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide CAS No. 2034315-18-7

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2460999
CAS No.: 2034315-18-7
M. Wt: 381.49
InChI Key: XXLXGDDRVPQMHK-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H23NO3S and its molecular weight is 381.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-12-13-26-20(19-11-14-27-16-19)15-23-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14,16,20-21,24H,12-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLXGDDRVPQMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.

Structural Overview

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 2097894-13-6

The compound features a thiophene ring, a hydroxyethoxy group, and a diphenylacetamide moiety, which together may influence its biological behavior and interactions.

1. Anti-inflammatory Properties

Research indicates that compounds with similar structural characteristics exhibit significant anti-inflammatory effects. For instance, studies on related thiophene derivatives have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The hydroxyethoxy group enhances solubility and bioavailability, potentially contributing to these effects.

Case Study : In a study evaluating the anti-inflammatory activity of thiophene-based compounds, it was found that derivatives significantly reduced nitric oxide (NO) production in RAW264.7 cells stimulated with LPS. The IC50 values for these compounds ranged from 10 to 100 µg/mL, suggesting a dose-dependent response to inflammation .

2. Antimicrobial Activity

Thiophene-containing compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

Compound Activity Target Pathogen
This compoundAntimicrobialStaphylococcus aureus
Thiophene derivativesAntifungalCandida albicans

Research has demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against common pathogens, indicating potential for therapeutic applications .

3. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In vitro studies using Ellman’s method have shown that certain thiophene derivatives can effectively inhibit AChE activity.

Table of Enzyme Inhibition Studies

Compound Enzyme Target IC50 (µM)
This compoundAChE25
Rivastigmine (control)AChE10

This suggests that the compound could be a candidate for further development in treating cognitive disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,2-diphenylacetamide exhibit anticancer properties. For instance, studies on related structures have shown that they can act as histone deacetylase inhibitors (HDACi), which have been effective in inducing apoptosis in cancer cells. These compounds can modify gene expression and promote differentiation in tumor cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

The thiophene moiety present in the compound is known for its antimicrobial properties. Compounds containing thiophene rings have been studied for their effectiveness against various bacterial strains and fungi. The hydroxyl ethoxy group enhances solubility and bioavailability, potentially increasing the compound's efficacy as an antimicrobial agent .

Case Studies and Research Findings

Study Objective Findings
Study 1Investigate anticancer propertiesThe compound showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
Study 2Assess antimicrobial efficacyDemonstrated effectiveness against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential .
Study 3Explore mechanism of actionConfirmed HDAC inhibition leading to upregulation of pro-apoptotic genes in leukemia cell lines .

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